
7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride, also known as 7-MeO-THQ, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities. In
Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on the synthesis and chemical behavior of compounds related to 7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, exploring their stereochemistry, synthetic pathways, and properties. One study detailed the stereochemistry of hydride transfer in acid-catalyzed disproportionation of related dihydroquinolines, yielding mixtures of cis- and trans-isomers (Gogte, Salama, & Tilak, 1970). Another study synthesized derivatives through reactions that involved hydroxy, acyloxy, oxo, N-oxide oxo, and morpholino-oxo groups, contributing to the understanding of their chemical behavior and potential radical analogs (Ivanov et al., 1979).
Pharmacological Applications
Several studies explored the pharmacological effects of structurally similar tetrahydroquinoline derivatives. For instance, their effects on toxicity, circulatory, and smooth muscle effects have been studied, showing variations in activity based on structural modifications (Hjort et al., 1942). This suggests potential therapeutic applications of these compounds pending further research into their biological activities and mechanisms of action.
Agricultural Applications
The potential of tetrahydroquinoline derivatives as growth and yield stimulants for agricultural crops has been investigated. Compounds with the tetrahydroquinoline structure have shown effectiveness in enhancing seed germination, vegetative mass, and yield of crops like common eggplant, indicating their utility as growth stimulants (Vostrikova et al., 2021). This research underscores the potential of these compounds to contribute to agricultural productivity and food security.
Antitumor Activity
Research into methoxy-indolo[2,1‐a]isoquinolines, which share structural similarities with 7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, has revealed their potential in inhibiting cell proliferation in tumor cells, suggesting possible applications in cancer treatment (Ambros, Angerer, & Wiegrebe, 1988).
properties
IUPAC Name |
7-methoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-9-8-13(2,3)14-12-7-10(15-4)5-6-11(9)12;/h5-7,9,14H,8H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRNMAVNDUOHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC(=C2)OC)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

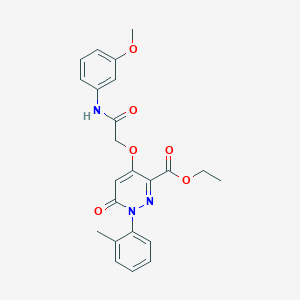
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2799564.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2799566.png)
![Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2799568.png)

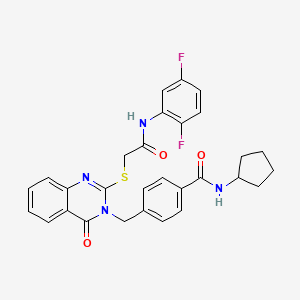
![1-(3,4-dimethylphenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2799573.png)
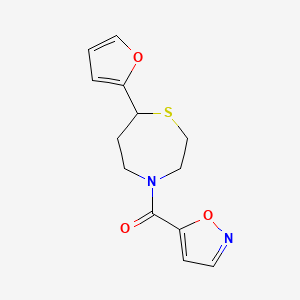
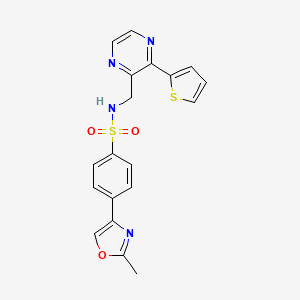
![1-(4-fluorophenyl)-N-methyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2799578.png)
![3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid)](/img/structure/B2799579.png)
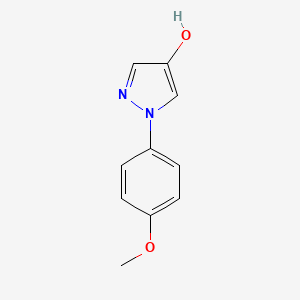
![Methyl 2-(4-(tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2799584.png)